Product packaging for 1-Cyclopentyl-4-(phenylacetyl)piperazine(Cat. No.:)

1-Cyclopentyl-4-(phenylacetyl)piperazine

Cat. No.: B249103
M. Wt: 272.4 g/mol
InChI Key: AGVZGHDKEWUKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-(phenylacetyl)piperazine is a synthetic organic compound featuring a piperazine core, a privileged scaffold in medicinal chemistry. The molecule is characterized by a cyclopentyl group on one nitrogen atom and a phenylacetyl group on the other, a substitution pattern of high interest in drug discovery. Piperazine derivatives are extensively investigated for their diverse biological activities and are present in numerous therapeutic agents . The structural motifs present in this compound are frequently explored in neuroscience and immunology research. The piperazine nucleus is a common feature in compounds designed to target central nervous system (CNS) receptors and enzymes . Furthermore, N-substituted piperazine derivatives have demonstrated notable anti-inflammatory and anti-nociceptive properties in preclinical research models, with some compounds acting through the modulation of serotonergic pathways . The specific 1-cyclopentyl substitution is a known synthetic intermediate, highlighting its role in constructing more complex molecules for pharmacological evaluation . As a research chemical, this compound offers scientists a versatile building block for exploring structure-activity relationships (SAR), developing new synthetic methodologies, and screening for potential activity across various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O B249103 1-Cyclopentyl-4-(phenylacetyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-phenylethanone

InChI

InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-10-18(11-13-19)16-8-4-5-9-16/h1-3,6-7,16H,4-5,8-14H2

InChI Key

AGVZGHDKEWUKPG-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopentyl 4 Phenylacetyl Piperazine and Analogues

Strategies for the Construction of the 1-Cyclopentylpiperazine (B42781) Moiety

Catalytic Hydrogen Reduction Approaches for 1-Cyclopentylpiperazine Synthesis

A direct and efficient method for synthesizing 1-cyclopentylpiperazine involves the catalytic hydrogen reduction of piperazine (B1678402) and cyclopentanone (B42830). google.com This one-pot reaction is an example of reductive amination, where the ketone and amine first form an enamine or iminium ion intermediate, which is then immediately reduced to the corresponding amine.

This process is valued for its use of readily available and industrially manageable starting materials. google.com The reaction is typically carried out in the presence of a hydrogenation catalyst, such as Raney Nickel or a Palladium-based catalyst. google.com Optimal conditions often involve elevated temperatures and pressures to facilitate the reaction. google.com For instance, using Raney Nickel, the reaction can be conducted at 120°C under a hydrogen pressure of 40 atm. google.com This method has been reported to produce 1-cyclopentylpiperazine in good yields, often exceeding 70%. google.com The product can then be isolated and purified through standard techniques like filtration to remove the catalyst, followed by distillation. google.com

Table 1: Conditions for Catalytic Hydrogen Reduction Synthesis of 1-Cyclopentylpiperazine google.com

Reactants Catalyst Solvent Temperature Pressure Reaction Time Yield
Piperazine, Cyclopentanone Raney Nickel Toluene 120°C 40 atm 4 hours >70%

Alternative Cyclization and N-Alkylation Pathways for Piperazine Ring Formation

An alternative to direct reductive amination involves the N-alkylation of piperazine or a protected piperazine derivative with a cyclopentyl halide. To avoid the common issue of dialkylation, where the cyclopentyl group adds to both nitrogen atoms of the piperazine ring, a protection strategy is often employed. researchgate.net

One of the most common approaches is the use of a Boc (tert-butyloxycarbonyl) protecting group. researchgate.net Piperazine can be mono-protected to form 1-Boc-piperazine. researchgate.net This intermediate then undergoes N-alkylation at the free secondary amine using a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base like potassium carbonate. researchgate.netnih.gov Following the successful addition of the cyclopentyl group, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the desired 1-cyclopentylpiperazine. researchgate.netnih.gov

Another pathway involves the nitrosation of N-cyclopentylpiperazine to form 1-cyclopentyl-4-nitrosopiperazine, followed by reduction of the nitroso group, for example, with lithium aluminum hydride (LiAlH4), to yield an amino derivative. googleapis.comnih.gov

Approaches for Incorporating the Phenylacetyl Group

Once 1-cyclopentylpiperazine is obtained, the final step is the addition of the phenylacetyl group to the remaining secondary amine.

Acylation Reactions Utilizing Phenylacetyl Chloride and Related Reagents

The most direct method for introducing the phenylacetyl moiety is through an acylation reaction with phenylacetyl chloride. This is a standard Schotten-Baumann type reaction where the nucleophilic secondary amine of 1-cyclopentylpiperazine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of N-Acyl Piperazine Derivatives

The formation of the amide bond in 1-cyclopentyl-4-(phenylacetyl)piperazine is a specific example of the broader class of reactions used to synthesize N-acyl piperazine derivatives. sciencemadness.org Beyond the use of acyl halides, other carboxylic acid activating agents can be employed. These include coupling reagents common in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or HOAt. Alternatively, phenyl esters can be used as the acylating agent for the selective mono-acylation of piperazine. sciencemadness.org The choice of method often depends on the scale of the reaction, the desired purity, and the functional group tolerance of the substrates.

Multi-step Synthetic Routes for this compound

A complete synthesis of this compound logically combines the strategies outlined above. A common and efficient route is a two-step process:

Formation of the Intermediate: Synthesis of 1-cyclopentylpiperazine via the catalytic hydrogen reduction of piperazine and cyclopentanone, as it is a high-yield, one-pot reaction. google.com

Final Acylation: Reaction of the purified 1-cyclopentylpiperazine with phenylacetyl chloride in an appropriate solvent with a base to yield the final product, this compound.

This sequential approach allows for purification of the intermediate, ensuring a cleaner final reaction and simplifying the purification of the target compound. The final product's identity can be confirmed through spectroscopic methods such as ¹H NMR. spectrabase.com

Process Optimization and Green Chemistry Considerations in Piperazine Synthesis

The synthesis of piperazine derivatives, a core scaffold in many pharmaceutical agents, has been an area of significant research, with a modern emphasis on process optimization and the principles of green chemistry. The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize environmental impact and enhance safety. researchgate.net Traditional methods are often being replaced by innovative strategies that reduce waste, avoid hazardous reagents, and lower energy consumption. researchgate.net

Several key green chemistry approaches are being applied to piperazine synthesis:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green alternative to classical synthetic methods. nsf.gov It allows for C–H functionalization of piperazines under mild conditions, often at room temperature. nsf.gov For instance, iridium-based photocatalysts have been successfully used for the C–H arylation of piperazines. mdpi.com A significant advancement is the use of purely organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), which avoids the use of heavy metals and improves the sustainability of the reaction. mdpi.comorganic-chemistry.org

Continuous-Flow Synthesis: Shifting from traditional batch processing to continuous-flow systems offers numerous advantages for process optimization. mdpi.com Flow chemistry facilitates scalability, improves reaction control and safety (especially when using hazardous reagents), and often simplifies workup procedures. nsf.govmdpi.com The successful transition of photoredox-catalyzed reactions from batch to flow conditions represents a significant step towards more efficient and safer industrial production. mdpi.com

Alternative Catalytic Systems: Research into novel catalysts aims to replace less efficient or more toxic options. For example, copper-catalyzed methods have been optimized to function with only catalytic amounts of the metal by carefully selecting the solvent system. mdpi.com In other areas, ruthenium-pincer complexes are being explored for the homogeneously catalyzed alcohol amination of diethanolamine, presenting an alternative pathway to the piperazine core. researchgate.net

Atom Economy and Solvent Choice: Green synthesis prioritizes atom economy, maximizing the incorporation of starting materials into the final product. Strategies like one-pot, multi-component reactions are employed to achieve this, reducing the number of synthetic steps and purification stages. researchgate.net The use of piperazine itself as a solvent in certain reactions is a cost-effective and eco-friendly approach to producing arylpiperazines. organic-chemistry.org

Table 1: Green Chemistry Approaches in Piperazine Synthesis

Synthetic Strategy Key Features & Advantages Example Catalyst/Condition
Photoredox Catalysis Uses visible light; mild reaction conditions; green alternative to heavy metal catalysis. nsf.gov Iridium complexes, Organic photocatalysts (e.g., 4CzIPN). mdpi.comorganic-chemistry.org
Continuous-Flow Systems Enhanced safety and scalability; simplified operation and workup. mdpi.com Transitioning photoredox reactions from batch to flow. nsf.gov
Phase Transfer Catalysis Facilitates reactions between reactants in different phases, avoiding harsh solvents. researchgate.net N/A
Microwave-Assisted Synthesis Reduced reaction times; often improves product yields. researchgate.net N/A

| Catalyst-Free Synthesis | Eliminates catalyst-related cost, toxicity, and removal steps. researchgate.net | N/A |

Advanced Analytical Characterization Methods in Synthetic Research

The definitive identification and purity assessment of a synthesized compound such as this compound are paramount in synthetic research. A suite of advanced analytical methods is employed to elucidate the exact molecular structure and confirm the absence of impurities. The characterization of this compound and its analogues typically involves a combination of spectroscopic and chromatographic techniques. medchemexpress.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement. For this compound, specific proton signals would correspond to the cyclopentyl, piperazine, and phenylacetyl moieties. ¹³C NMR is used to determine the number and type of carbon atoms in the molecule. Data for the protonated form of the compound, 1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium, has been reported using DMSO-d₆ as the solvent. spectrabase.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. medchemexpress.com For 1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium, the exact mass is reported as 273.196688 g/mol . spectrabase.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem MS (MS/MS), are used to analyze fragmentation patterns, which offer further structural clues and help in identifying isomers. medchemexpress.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, a characteristic strong absorption band would be expected for the amide carbonyl (C=O) stretching vibration.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a synthetic compound. By using a suitable stationary and mobile phase, the target compound can be separated from any starting materials, by-products, or other impurities.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared against the calculated theoretical values for the proposed molecular formula to support its identity. nih.gov

Table 2: Analytical Characterization Methods for this compound

Technique Information Provided Specific Data Reference
¹H NMR Provides a map of protons, confirming structural fragments and their connectivity. Spectrum for protonated form recorded in DMSO-d₆. spectrabase.com
¹³C NMR Identifies all unique carbon atoms in the molecule. A standard technique for structural elucidation. medchemexpress.com
Mass Spectrometry (MS) Determines molecular weight and elemental formula (via HRMS). Exact mass for protonated form: 273.196688 g/mol . spectrabase.com
Infrared (IR) Spectroscopy Identifies key functional groups, such as the amide C=O bond. A standard technique for functional group analysis. medchemexpress.com

| Elemental Analysis | Confirms the elemental composition (C, H, N) of the empirical formula. | Used to elucidate structures of novel piperazine derivatives. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The piperazine (B1678402) ring serves as a central scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with biological targets. researchgate.net Its two nitrogen atoms can act as hydrogen bond acceptors and donors, and their basicity is a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The protonated form of the piperazine nitrogen is often essential for forming key ionic interactions with acidic residues, such as aspartate, in the binding sites of receptors. nih.gov

The N-cyclopentyl group is a lipophilic moiety that likely interacts with hydrophobic pockets within the receptor binding site. The size and shape of this cycloalkyl group are critical for achieving high affinity. Studies on related piperazine derivatives have shown that variations in the N-alkyl or N-cycloalkyl substituent can significantly impact potency and selectivity. nih.gov For instance, research on 1-aralkyl-4-benzylpiperazine derivatives demonstrated that the nature of the aralkyl group greatly influences affinity for sigma receptors. nih.gov

The phenylacetyl moiety contributes to the binding affinity through various non-covalent interactions, including hydrophobic and aromatic interactions (e.g., π-π stacking or cation-π interactions) with the target protein. The carbonyl group within this moiety can act as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-receptor complex. The presence and positioning of the aromatic ring and the carbonyl group are considered essential pharmacophoric elements.

Impact of Substituents on the Piperazine Ring and Phenylacetyl Moiety on Efficacy and Selectivity

Systematic modifications of the piperazine ring and the phenylacetyl moiety in analogs of 1-Cyclopentyl-4-(phenylacetyl)piperazine have provided valuable insights into the structural requirements for optimal efficacy and selectivity.

Substitutions on the Piperazine Ring: The piperazine ring itself is a critical determinant of biological activity. Replacing the piperazine with a piperidine (B6355638) ring, for example, has been shown to significantly alter receptor affinity and selectivity in related compounds. nih.gov The basicity of the piperazine nitrogens is also a key factor; modifications that alter this basicity can have a profound effect on activity. nih.gov For instance, the introduction of electron-withdrawing groups on the piperazine ring can decrease basicity and potentially alter the binding mode or affinity.

Substitutions on the Phenylacetyl Moiety: The substitution pattern on the phenyl ring of the phenylacetyl group is a powerful tool for modulating the pharmacological properties of these compounds. The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) can influence potency, selectivity, and pharmacokinetic parameters. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the nature of the substituent on the phenyl ring significantly affected the binding affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. researchgate.net Specifically, a 2,3-dichlorophenyl substitution resulted in subnanomolar affinity for the D3 receptor. researchgate.net Similarly, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of arylpiperazines can modulate their binding affinity, likely by influencing the electrostatic potential of the aromatic ring and its interaction with the receptor. nih.gov

The following interactive table summarizes the hypothetical impact of substituents on different parts of the this compound scaffold based on general SAR principles observed in related piperazine derivatives.

Modified Moiety Substituent Predicted Impact on Activity Rationale
Phenyl RingElectron-withdrawing group (e.g., -Cl, -NO2)May increase or decrease affinity depending on the target.Alters electrostatic interactions with the receptor binding site.
Phenyl RingElectron-donating group (e.g., -OCH3, -CH3)May increase or decrease affinity depending on the target.Modifies electronic properties and potential for hydrogen bonding.
Piperazine RingAdditional alkyl groupMay decrease affinity due to steric hindrance.Can disrupt optimal binding conformation.
Cyclopentyl GroupLarger cycloalkyl group (e.g., cyclohexyl)May increase or decrease affinity.The size of the hydrophobic pocket in the receptor is critical.
Acetyl LinkerLengthening the carbon chainMay decrease affinity.Optimal distance between pharmacophoric elements is crucial.

Conformational Analysis and Stereochemical Considerations in Activity

The three-dimensional arrangement of a molecule is a critical factor governing its interaction with a biological target. For this compound, both conformational flexibility and stereochemistry are expected to play significant roles in its biological activity.

Stereochemical Considerations: Although this compound itself is achiral, the introduction of substituents on the cyclopentyl ring, the piperazine ring, or the acetyl linker could create stereocenters. Stereochemistry is known to be a critical determinant of biological activity for many chiral compounds, as enantiomers can exhibit different potencies, efficacies, and even different pharmacological profiles. nih.govnih.gov For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers displayed significantly stronger analgesic activity than their (R)-(-) counterparts. nih.gov This highlights the importance of a specific three-dimensional orientation for optimal interaction with the target receptor. Any future development of analogs of this compound would need to carefully consider the stereochemical implications of introducing chiral centers.

Development of SAR Models for this compound Derivatives

To quantitatively understand the relationship between the chemical structure and biological activity of this compound derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools.

QSAR Models: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. nih.govnih.govjmaterenvironsci.com For a series of piperazine derivatives, 3D-QSAR models have been successfully developed to predict their antihistamine and antibradykinin effects, highlighting the importance of electrostatic and steric factors. nih.gov Similarly, QSAR models for piperazine-based mTORC1 inhibitors revealed that electronic properties (like LUMO energy and electrophilicity), as well as physicochemical properties (like molar refractivity and solubility), were significantly correlated with their inhibitory activity. mdpi.com The development of a robust QSAR model for this compound analogs would require a dataset of compounds with varying structural features and their corresponding biological activities.

Pharmacophore Models: Pharmacophore modeling aims to identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and ionizable groups) that are necessary for biological activity. nih.govresearchgate.net For piperazine-based ligands, pharmacophore models have been developed for various targets, including the serotonin (B10506) transporter and sigma receptors. nih.govnih.gov A common pharmacophore for many piperazine derivatives includes a basic nitrogen atom, a hydrophobic region, and an aromatic ring, all positioned at specific distances from each other. nih.gov A pharmacophore model for this compound would likely feature a hydrophobic region corresponding to the cyclopentyl group, a basic nitrogen in the piperazine ring, and an aromatic/hydrophobic feature with a hydrogen bond acceptor from the phenylacetyl moiety. Such a model would be instrumental in guiding the design of new, potentially more potent derivatives and for virtual screening of compound libraries to identify novel hits.

The table below outlines a hypothetical pharmacophore model for this compound based on its structural components.

Pharmacophoric Feature Corresponding Structural Moiety Interaction Type
Hydrophobic Group 1Cyclopentyl RingHydrophobic Interaction
Basic NitrogenPiperazine Nitrogen (distal to acetyl)Ionic/Hydrogen Bond Interaction
Hydrogen Bond AcceptorCarbonyl Oxygen of Acetyl GroupHydrogen Bonding
Aromatic/Hydrophobic Group 2Phenyl RingAromatic/Hydrophobic Interaction

Computational and Chemoinformatic Approaches in the Study of 1 Cyclopentyl 4 Phenylacetyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug design for understanding how a ligand, such as 1-Cyclopentyl-4-(phenylacetyl)piperazine, might interact with a biological target, typically a protein or enzyme, at the atomic level.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the interaction energy. For piperazine (B1678402) derivatives, docking studies are frequently employed to elucidate their binding modes with various receptors. For instance, in studies of piperazine-based compounds targeting sigma receptors, molecular docking revealed that the piperazine nitrogen atom often acts as a key positive ionizable feature, forming crucial interactions. nih.gov The simulations can identify specific amino acid residues within the receptor's binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. rsc.org

In a typical molecular docking study for a compound like this compound, the cyclopentyl group and the phenylacetyl tail would be analyzed for their fit within hydrophobic pockets of the target receptor. nih.gov The piperazine core itself is a common feature in many biologically active compounds and its interaction patterns are of significant interest. acs.orgnih.gov Docking algorithms, such as those used in AutoDock Smina, calculate a scoring function to rank different binding poses, with lower energy scores typically indicating a more stable and likely interaction. acs.org These studies can guide the rational design of more potent and selective analogs by highlighting which molecular modifications might enhance binding affinity. nih.govnih.gov

Table 1: Key Interaction Types Assessed in Molecular Docking This table is interactive. Click on the headers to sort.

Interaction Type Description Relevant Moiety Example
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. Piperazine nitrogen, Carbonyl oxygen of the phenylacetyl group
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Cyclopentyl ring, Phenyl ring
Electrostatic (Ionic) Interactions Attraction or repulsion of particles or objects because of their electric charge. Often involves a protonated piperazine nitrogen. Piperazine nitrogen

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire ligand surface |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For a series of compounds like piperazine derivatives, QSAR can identify the key physicochemical properties, or "molecular descriptors," that govern their efficacy.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), topological (e.g., molecular connectivity indices), geometrical (e.g., molecular surface area), or physicochemical (e.g., lipophilicity (LogP), molar refractivity). mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.govmdpi.com

For example, a QSAR study on piperazine derivatives acting as mTORC1 inhibitors revealed that descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molar refractivity, and topological polar surface area (PSA) were significantly correlated with the inhibitory activity. mdpi.com Such models, once validated, can be used to predict the activity of new, unsynthesized compounds like this compound, helping to prioritize the most promising candidates for synthesis. rsc.org QSTR modeling follows the same principle but focuses on predicting toxicity endpoints, providing an early warning for potentially harmful compounds.

Table 2: Common Molecular Descriptors in QSAR/QSTR Models for Piperazine Analogs This table is interactive. Click on the headers to sort.

Descriptor Class Example Descriptor Information Provided Potential Influence
Electronic HOMO/LUMO Energy Electron-donating/accepting ability Reactivity, binding interactions
Topological Polar Surface Area (PSA) Sum of surfaces of polar atoms Membrane permeability, bioavailability
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity / Hydrophilicity Absorption, distribution, membrane permeation
Geometrical Molar Refractivity (MR) Molecular volume and polarizability Steric fit in binding site

| Constitutional | Molecular Weight | Size of the molecule | Diffusion, bioavailability |

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico methods are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADMET (including Toxicity). nih.gov These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. nih.gov

For a molecule like this compound, various properties can be estimated using software platforms like SwissADME or MetaDrug. mdpi.comnih.gov These tools assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com Key parameters evaluated include:

Absorption: Predictions of gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB). researchgate.net

Distribution: Estimation of plasma protein binding, which affects the amount of free drug available to act on its target. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes. Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to adverse drug-drug interactions. nih.govmdpi.com

Excretion: While less commonly predicted with high accuracy, some models estimate clearance routes.

Toxicity: Early toxicity flags, such as potential for mutagenicity (Ames test) or organ toxicity, can be predicted. nih.gov

Studies on various piperazine derivatives have successfully used these in silico tools to evaluate their drug-likeness and pharmacokinetic profiles, guiding the selection of candidates with a higher probability of success. mdpi.commdpi.com

Advanced Computational Chemistry Methodologies (e.g., Density Functional Theory, Hartree-Fock)

Advanced computational chemistry methods, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of a molecule. mdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic properties of many-body systems, making it more accurate than classical molecular mechanics for describing electronic effects. researchgate.net

For a compound like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule in its ground state. researchgate.net

Calculate Electronic Properties: Compute fundamental parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular reactivity and stability. mdpi.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This is crucial for understanding where the molecule is likely to interact with other molecules, including its biological target.

Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecule's structure. mdpi.com

DFT studies on related molecules like 1-Phenylpiperazine have been used to analyze intra- and intermolecular interactions in detail. researchgate.net Such analyses provide a fundamental basis for understanding the molecule's intrinsic properties that ultimately govern its biological activity.

Cheminformatics Analysis of Piperazine Chemical Space

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. An analysis of the piperazine chemical space reveals why this scaffold is so prevalent in medicinal chemistry. The piperazine ring is considered a "privileged structure" because it is a versatile scaffold found in numerous biologically active compounds and approved drugs. mdpi.comnih.gov

Key features of the piperazine scaffold highlighted by cheminformatics analysis include:

Structural Versatility: The two nitrogen atoms at the 1 and 4 positions can be independently substituted, allowing for the precise spatial arrangement of different pharmacophoric groups to optimize interactions with a biological target. mdpi.com

Improved Pharmacokinetic Properties: The nitrogen atoms are basic and can be protonated at physiological pH. This generally increases water solubility and bioavailability, which are desirable properties for drug candidates. nih.gov

Prevalence in Drugs: Piperazine is one of the most common nitrogen heterocycles found in FDA-approved drugs, appearing in medications with a wide range of therapeutic applications, including antipsychotic, anticancer, and antiviral agents. mdpi.comnih.gov

By analyzing databases of existing drugs and bioactive molecules, cheminformatics confirms the utility of the piperazine core. This reinforces the rationale for designing new molecules like this compound, which leverages this proven scaffold to explore new biological activities.

Potential Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications for 1-Cyclopentyl-4-(phenylacetyl)piperazine Analogues

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. nsf.gov Analogues of this compound hold significant promise for a wide range of therapeutic areas by modifying the core structure to interact with various biological targets. Research into related phenylpiperazine and cyclopentylpiperazine derivatives has revealed potent activities that suggest promising avenues for future investigation.

Newly synthesized purine (B94841) nucleobase analogues containing a 9-cyclopentyl-piperazine moiety have demonstrated potent anticancer activity in hepatocellular carcinoma cells, inducing apoptosis by inhibiting Src kinase. nih.gov Other piperazine-based compounds have been found to inhibit microtubule dynamics, which arrests the cell cycle in mitosis and sensitizes colon cancer cells to apoptosis-inducing ligands like TNF. nih.gov This suggests that analogues of this compound could be developed as novel anticancer agents.

In the realm of central nervous system (CNS) disorders, piperazine derivatives are well-established. For instance, certain piperazine-substituted benzoxazole (B165842) derivatives have been optimized as multi-target antipsychotics, exhibiting high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Furthermore, a novel piperazine derivative was recently identified as a selective activator of the TRPC6 channel, which may help restore synaptic deficiencies in Alzheimer's disease. nih.gov This highlights the potential for developing analogues to treat complex neuropsychiatric and neurodegenerative conditions. Phenylpiperazine derivatives have also been synthesized as dual-cytokine regulators that suppress TNF-alpha while augmenting IL-10, indicating a potential role in treating inflammatory diseases like septic shock. nih.gov

The table below summarizes potential therapeutic applications for analogues based on activities observed in related piperazine compounds.

Therapeutic Area Biological Target/Mechanism Potential Application Supporting Findings for Analogues
Oncology Src Kinase InhibitionHepatocellular Carcinoma9-cyclopentyl-piperazine purine analogues induced apoptosis in cancer cells. nih.gov
Oncology Microtubule Dynamics InhibitionColon CancerPiperazine-based compounds caused mitotic arrest and sensitized cells to TNF-induced apoptosis. nih.gov
Psychiatry Dopamine & Serotonin Receptor ModulationAntipsychotic TreatmentBenzoxazole-piperazine derivatives showed high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov
Neurology TRPC6 Channel ActivationAlzheimer's DiseaseA piperazine derivative demonstrated synaptoprotective properties by selectively activating TRPC6. nih.gov
Immunology Cytokine Regulation (TNF-α, IL-10)Inflammatory DiseasesPhenylpiperazine derivatives acted as dual regulators of pro- and anti-inflammatory cytokines. nih.gov

Development of Advanced Synthetic Methodologies for Enhanced Yield and Purity

While classical methods for synthesizing N-substituted piperazines, such as reductive amination or nucleophilic substitution, are well-established, future research will focus on more advanced, efficient, and sustainable methodologies to produce this compound and its analogues with high yield and purity. nih.gov A significant area of development is the C–H functionalization of the piperazine ring, which allows for structural diversification beyond the nitrogen atoms, a limitation in over 80% of current piperazine-containing drugs. nsf.govmdpi.com

Recent advances include visible-light photoredox catalysis, which offers a mild and green alternative for C–H arylation, vinylation, and heteroarylation of the piperazine core. nsf.gov Another innovative approach utilizes Stannyl Amine Protocol (SnAP) reagents, which, in the presence of a copper catalyst, can generate diverse C2-functionalized piperazines under mild conditions. mdpi.com These methods provide direct access to novel analogues that were previously difficult to synthesize.

Furthermore, rearrangement reactions—such as the Aza-Wittig, Curtius, and Stevens rearrangements—are being increasingly adopted for the synthesis of complex piperazine structures. benthamdirect.comeurekaselect.com These protocols, along with flow chemistry setups, can improve scalability, safety, and efficiency, which are critical for industrial production. nsf.gov A patent for producing 1-cyclopentylpiperazine (B42781), a key intermediate, describes an efficient method of catalytic hydrogen reduction of piperazine and cyclopentanone (B42830), achieving yields of over 70%. google.com Future work will likely focus on adapting and combining these advanced methods to streamline the synthesis of complex derivatives like this compound.

The table below outlines some of the advanced synthetic strategies applicable to piperazine derivatives.

Methodology Description Advantages Reference
Photoredox Catalysis Uses visible light to catalyze C-H functionalization (arylation, vinylation) on the piperazine ring.Mild, green chemistry, high efficiency. nsf.govmdpi.com
SnAP Reagents Employs tin-based reagents for the C-H functionalization of piperazines via an α-aminyl radical intermediate.Access to diverse C2-substituted piperazines, mild reaction conditions. nsf.govmdpi.com
Rearrangement Reactions Utilizes various named rearrangement reactions (e.g., Aza-Wittig, Stevens) to construct the piperazine core.Access to complex and diverse analogues. benthamdirect.comeurekaselect.com
Direct C-H Lithiation Achieves direct and diastereoselective α-C-H lithiation of N-Boc protected piperazines.High diastereoselectivity, direct functionalization. nsf.gov
Catalytic Hydrogen Reduction Reductive amination of piperazine with cyclopentanone in the presence of a catalyst like Raney nickel or Palladium.High yield, uses readily available materials, industrially scalable. google.com

Integration of Multi-Omics Data in Pharmacological Research

To fully elucidate the pharmacological profile of this compound and its future analogues, an integrated multi-omics approach is indispensable. mdpi.com This strategy moves beyond a single-target perspective to provide a holistic view of a compound's effects on biological systems by combining genomics, proteomics, transcriptomics, and metabolomics. mdpi.comnih.gov Such an approach can uncover novel mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects. nih.govyoutube.com

Genomics and transcriptomics (e.g., RNA-seq) can reveal how these compounds alter gene expression profiles in target cells, helping to identify the signaling pathways they modulate. plos.orgnih.gov For example, analyzing gene expression changes in cancer cells treated with a novel analogue could confirm its impact on cell cycle regulation or apoptotic pathways. nih.gov

Proteomics, particularly phosphoproteomics, is crucial for understanding how drugs affect cellular signaling networks, as protein phosphorylation is a key regulatory event. youtube.com By quantifying changes in the phosphoproteome, researchers can identify the specific kinases inhibited or activated by a compound, providing direct evidence of its mechanism of action. plos.org This has been used to study drug resistance and identify unique biomarkers. youtube.com Metabolomics, the study of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism following drug treatment, offering insights into metabolic reprogramming or toxicity pathways. nih.gov

By integrating these datasets, researchers can construct comprehensive network models of a drug's action, leading to more informed decisions in the drug discovery pipeline. mdpi.comnih.gov

Omics Technology Application in Pharmacological Research Potential Insights for Piperazine Analogues Reference
Genomics Identifying genetic factors influencing drug response.Discovering genetic markers that predict patient response to a novel therapeutic. nih.gov
Transcriptomics Analyzing changes in gene expression following drug treatment.Identifying modulated signaling pathways and confirming mechanism of action. plos.orgnih.gov
Proteomics Quantifying changes in protein levels and post-translational modifications (PTMs).Identifying direct protein targets and off-targets; discovering biomarkers of drug activity. mdpi.comyoutube.com
Metabolomics Profiling changes in endogenous small-molecule metabolites.Understanding the functional impact on cellular metabolism and identifying potential toxicity. nih.govnih.gov
Multi-Omics Integration Combining all data layers to build a comprehensive model of drug action.Elucidating complex mechanisms, predicting drug effects, and identifying new therapeutic indications. mdpi.comyoutube.com

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

The lengthy and costly process of drug discovery can be significantly streamlined by incorporating machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can accelerate the discovery and optimization of novel analogues of this compound by rapidly analyzing vast chemical and biological datasets. nih.govyoutube.com

ML models are also increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. youtube.com By building predictive models from existing experimental data, researchers can filter out compounds likely to fail in later stages of development due to poor pharmacokinetics or toxicity. Furthermore, self-supervised learning on large-scale imaging data (morphological profiling) can help identify the mechanism of action of new compounds by comparing their cellular "fingerprint" to those of known drugs. youtube.com The integration of AI and ML into the discovery workflow represents a paradigm shift, enabling a more efficient, data-driven approach to developing next-generation therapeutics based on the this compound scaffold. nih.gov

AI/ML Application Description Impact on Piperazine Analogue Discovery Reference
De Novo Drug Design AI algorithms generate novel molecules tailored to a specific biological target.Creation of entirely new piperazine-based structures with optimized binding and properties. youtube.com
QSAR Modeling Machine learning models predict the biological activity of compounds based on their chemical structure.Rapid virtual screening of large libraries of potential analogues to prioritize synthesis. youtube.com
ADMET Prediction Models predict the pharmacokinetic and toxicity profiles of molecules.Early-stage filtering of candidates with unfavorable properties, reducing late-stage failures. youtube.com
Target Identification AI analyzes biological data (genomics, proteomics) to identify and validate new drug targets.Finding new potential therapeutic targets for which piperazine analogues can be designed. youtube.comyoutube.com
Mechanism of Action Analysis Self-supervised learning on cell imaging data to classify compounds by their functional effects.Rapidly hypothesizing the biological mechanism of newly synthesized analogues. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.